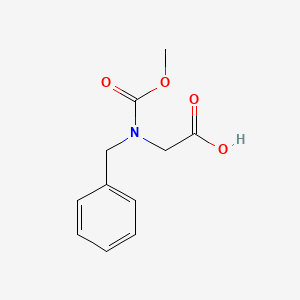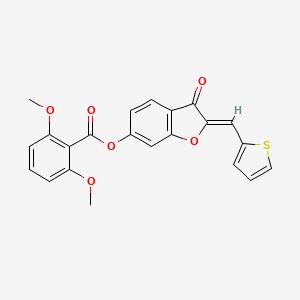
2-(Benzyl(methoxycarbonyl)amino)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzyl(methoxycarbonyl)amino)acetic acid is an organic compound with the molecular formula C11H13NO4. It is a derivative of glycine, where the amino group is substituted with a benzyl group and a methoxycarbonyl group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
作用機序
Target of Action
It is known that similar compounds are often involved in carbon-carbon bond forming reactions .
Mode of Action
It is known that similar compounds participate in suzuki–miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
It is known that similar compounds are involved in suzuki–miyaura cross-coupling reactions , which are a type of carbon-carbon bond forming reaction.
Pharmacokinetics
Similar compounds are known to have a variety of properties that have been tailored for application under specific conditions .
Result of Action
It is known that similar compounds participate in suzuki–miyaura cross-coupling reactions , which result in the formation of new carbon-carbon bonds.
Action Environment
It is known that similar compounds are used under a variety of conditions in suzuki–miyaura cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyl(methoxycarbonyl)amino)acetic acid typically involves the reaction of glycine derivatives with benzyl and methoxycarbonyl reagents. One common method is the reaction of glycine with benzyl chloroformate in the presence of a base, followed by esterification with methanol to introduce the methoxycarbonyl group. The reaction conditions often include the use of solvents like toluene and catalysts such as tetrabutylammonium iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
2-(Benzyl(methoxycarbonyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl glycine derivatives, while reduction can produce hydroxylated compounds.
科学的研究の応用
2-(Benzyl(methoxycarbonyl)amino)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Research explores its potential therapeutic applications, including as a drug intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
類似化合物との比較
Similar Compounds
Glycine: The parent compound, which lacks the benzyl and methoxycarbonyl groups.
N-Benzylglycine: Similar structure but without the methoxycarbonyl group.
N-Methoxycarbonylglycine: Similar structure but without the benzyl group.
Uniqueness
2-(Benzyl(methoxycarbonyl)amino)acetic acid is unique due to the presence of both benzyl and methoxycarbonyl groups, which confer distinct chemical properties and reactivity. This dual substitution enhances its utility in various synthetic and research applications compared to its simpler analogs .
特性
IUPAC Name |
2-[benzyl(methoxycarbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-16-11(15)12(8-10(13)14)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJZCCWAXMZSFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N(CC1=CC=CC=C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2639539.png)

![(2E)-3-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}prop-2-enamide](/img/structure/B2639542.png)
![N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2639545.png)
![Methyl 3-[(4-isopropylphenoxy)methyl]benzoate](/img/structure/B2639547.png)

![ethyl 5-[2-(4-ethoxyphenyl)acetamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2639550.png)
![7-Chloro-4-(ethylsulfanyl)-2-phenyl-5H-chromeno[2,3-D]pyrimidine](/img/structure/B2639551.png)
![2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-phenylacetamide](/img/structure/B2639552.png)
![2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2639553.png)
![N-[2-(aminomethyl)phenyl]-N-methylmethane sulphonamide hydrochloride](/img/structure/B2639555.png)

![2-(4-chlorophenoxy)-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2639558.png)
